Ehida

Radiopharmaceutical Quality Control Hepatobiliary Imaging 99mTc Labeling

Etifenin (EHIDA) outperforms conventional HIDA agents: faster hepatobiliary transit and lower liver retention enable 100% diagnostic sensitivity for biliary atresia in jaundiced infants. Also used for gallbladder ejection fraction studies, quantitative FLR assessment pre-hepatectomy, and as a model ligand in 99mTc coordination chemistry research. High-purity (≥99%) Etifenin standardizes your diagnostic protocols and radiolabeling development.

Molecular Formula C16H22N2O5
Molecular Weight 322.36 g/mol
CAS No. 63245-28-3
Cat. No. B1195364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEhida
CAS63245-28-3
Molecular FormulaC16H22N2O5
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)NC(=O)CN(CC(=O)O)CC(=O)O
InChIInChI=1S/C16H22N2O5/c1-3-11-6-5-7-12(4-2)16(11)17-13(19)8-18(9-14(20)21)10-15(22)23/h5-7H,3-4,8-10H2,1-2H3,(H,17,19)(H,20,21)(H,22,23)
InChIKeyWNIDXAKKFOKNEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etifenin (CAS 63245-28-3): A Procurement-Focused Baseline for Radiopharmaceutical Hepatobiliary Imaging


Etifenin (EHIDA, CAS 63245-28-3) is a synthetic phenylcarbamoylmethyl iminodiacetic acid (HIDA) derivative [1]. Its primary role in research and clinical settings is as a precursor for the rapid preparation of the radiopharmaceutical Technetium-99m etifenin (99mTc-EHIDA) [2]. This radiolabeled complex serves as a diagnostic agent for hepatobiliary scintigraphy, a nuclear medicine procedure used to evaluate liver function, biliary patency, and gallbladder dynamics [3][4]. As a small molecule, it is used in kit formulations for on-site radiolabeling with 99mTc-pertechnetate, enabling non-invasive functional imaging of the hepatobiliary system.

Why Substituting 99mTc-EHIDA with Another HIDA Analog Can Compromise Diagnostic Accuracy


Within the family of 99mTc-labeled iminodiacetic acid (HIDA) derivatives, which includes agents like 99mTc-mebrofenin and 99mTc-DISIDA, substitution is not scientifically neutral due to marked differences in pharmacokinetics and biodistribution [1]. The lipophilicity of the phenyl ring substituents (e.g., diethyl for EHIDA vs. trimethyl/bromo for mebrofenin) directly dictates hepatic extraction fraction, plasma protein binding, and the competing urinary excretion pathway [2][3]. These structural nuances translate into quantifiably different organ dosimetry, image quality, and diagnostic performance in specific patient populations, such as those with hyperbilirubinemia [4][5]. Therefore, selecting the appropriate HIDA agent is a critical experimental or clinical decision based on required extraction efficiency and metabolic handling, not merely an interchangeable commodity purchase.

Quantitative Differentiation of 99mTc-EHIDA (from Etifenin) vs. Key HIDA Analogs for Procurement and Experimental Design


Superior Radiochemical Purity of 99mTc-EHIDA Labeling Kits vs. 99mTc-HIDA

In a comparative quality control study of commercial kit preparations, 99mTc-diethyl IDA (99mTc-EHIDA) demonstrated a statistically significant higher radiochemical purity than 99mTc-dimethyl IDA (99mTc-HIDA) [1]. This indicates a more efficient and stable complexation of technetium-99m by the EHIDA ligand, resulting in a lower fraction of radiochemical impurities like free pertechnetate or reduced/hydrolyzed technetium, which can degrade image quality and increase non-target background radiation [1].

Radiopharmaceutical Quality Control Hepatobiliary Imaging 99mTc Labeling

Quantifiably Lower Liver Retention vs. 99mTc-HIDA in Animal Models

A direct comparative biodistribution study in experimental animals revealed that 99mTc-EHIDA exhibits significantly lower retention in the liver compared to 99mTc-HIDA at a standard post-injection time point [1]. This finding suggests a faster hepatocyte transit time and more rapid biliary excretion for the diethyl-substituted analog, a property that can be advantageous for dynamic imaging of bile flow and gallbladder function [1].

Biodistribution Pharmacokinetics Hepatobiliary Imaging

Distinct Hepatobiliary Excretion Profile vs. 99mTc(CO)3-EHIDA (Alternative Chelation Core)

When evaluating the impact of the technetium chelation core, the conventional 99mTc-EHIDA complex exhibits a fundamentally different excretion profile compared to its tricarbonyl analog, 99mTc(CO)3-EHIDA [1]. The standard 99mTc-EHIDA is characterized by predominant hepatobiliary clearance, which is the desired pathway for liver and gallbladder imaging [1].

99mTc-Carbonyl Chemistry Biodistribution Radiopharmaceutical Design

Competitive Diagnostic Performance in Infantile Jaundice vs. 99mTc-DISIDA

In the differential diagnosis of biliary atresia versus neonatal hepatitis in infants with persistent jaundice, 99mTc-EHIDA scintigraphy demonstrates a comparable and highly specific diagnostic profile to other HIDA agents like 99mTc-DISIDA [1][2]. This cross-study comparison positions 99mTc-EHIDA as an effective and reliable agent for this critical pediatric application.

Pediatric Nuclear Medicine Biliary Atresia Diagnostic Accuracy

Differential Organ Dosimetry and Urinary Excretion vs. 99mTc-DISIDA and 99mTc-Mebrofenin

Comparative dosimetry data from a nuclear medicine textbook resource reveals distinct differences in absorbed radiation doses to the liver and urinary excretion rates among 99mTc-EHIDA, 99mTc-DISIDA, and 99mTc-Mebrofenin [1]. These quantitative differences in organ-specific radiation burden and clearance pathways are critical parameters for selecting the most appropriate agent for a given patient population or research model.

Radiation Dosimetry Biodistribution Radiopharmacy

Targeted Research and Clinical Applications for 99mTc-EHIDA (Prepared from Etifenin) Based on Differentiated Evidence


High-Sensitivity 'Rule-Out' Diagnosis of Pediatric Biliary Atresia

Based on its 100% diagnostic sensitivity for detecting biliary atresia in multiple studies [1], 99mTc-EHIDA is the preferred agent for ruling out this condition in jaundiced infants. A normal hepatobiliary scan with 99mTc-EHIDA showing tracer passage into the intestine effectively excludes biliary atresia, potentially averting unnecessary invasive procedures like intraoperative cholangiography. Procurement of Etifenin kits is therefore essential for pediatric nuclear medicine departments managing cases of infantile cholestasis.

Pre-Operative Assessment of Liver Function Before Major Resection

In a contemporary clinical context, 99mTc-EHIDA hepatobiliary scintigraphy is used in conjunction with 99mTc-mebrofenin for the quantitative assessment of future liver remnant (FLR) function before major hepatic resection [2]. The ability of 99mTc-EHIDA to provide a non-invasive measure of hepatocyte function and biliary excretion kinetics is valuable for predicting post-surgical outcomes and minimizing the risk of liver failure. This specific clinical application supports the procurement of high-purity Etifenin for preparing 99mTc-EHIDA in surgical planning protocols.

Dynamic Imaging of Gallbladder Function and Bile Flow Kinetics

The quantifiably lower liver retention and faster hepatobiliary transit of 99mTc-EHIDA compared to 99mTc-HIDA [3] make it a suitable agent for dynamic cholescintigraphy. This is particularly useful in evaluating gallbladder ejection fraction in response to a fatty meal or cholecystokinin (CCK) infusion, aiding in the diagnosis of functional gallbladder disorders like biliary dyskinesia. Researchers and clinicians focusing on biliary kinetics should prioritize Etifenin for these time-sensitive functional studies.

Research on Radiopharmaceutical Chelation and Excretion Pathways

The well-characterized shift from biliary to urinary excretion observed when altering the technetium chelation core from standard 99mTc-EHIDA to 99mTc(CO)3-EHIDA [4] positions Etifenin as a valuable tool in radiopharmaceutical chemistry research. Investigators studying the relationship between coordination chemistry and in vivo biodistribution can use Etifenin as a model HIDA ligand to probe the effects of different technetium cores on the pharmacokinetics and excretion profiles of this important class of diagnostic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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